molecular formula C9H11ClN2O B1484826 trans-2-(5-Chloro-2-imino-1,2-dihydropyridin-1-yl)cyclobutan-1-ol CAS No. 2166000-03-7

trans-2-(5-Chloro-2-imino-1,2-dihydropyridin-1-yl)cyclobutan-1-ol

Cat. No. B1484826
M. Wt: 198.65 g/mol
InChI Key: REMBZIXYDQOGIY-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“trans-2-(5-Chloro-2-imino-1,2-dihydropyridin-1-yl)cyclobutan-1-ol” is a chemical compound with the molecular formula C9H11ClN2O and a molecular weight of 198.65 g/mol1.



Synthesis Analysis

Unfortunately, I couldn’t find any specific information on the synthesis of this compound.



Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the search results.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving this compound.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not available in the search results.


Scientific Research Applications

Synthesis and Chemical Reactivity

  • Ytterbium triflate catalyzed synthesis : A study reports on the synthesis of 2-alkoxy-1,1-cyclobutane diesters through dipolar cycloadditions catalyzed by Yb(OTf)3. This method allowed for the stereoselective synthesis of piperidines, showcasing the utility of cyclobutane derivatives in complex molecule synthesis (M. M. Moustafa, B. Pagenkopf, 2010).

  • Photochemical synthesis : Another research explores the photochemical synthesis of 2-azabicyclo[4.2.0]octane derivatives, highlighting the chemical reactivity and stereochemistry of cyclobutane-containing compounds (G. Adembri, D. Donati, S. Fusi, F. Ponticelli, 1992).

Material Science Applications

Biological Applications

Safety And Hazards

There is no specific information available on the safety and hazards associated with this compound.


Future Directions

As this compound is not widely studied, it’s hard to predict the future directions. However, further research could potentially uncover more about its properties and potential applications.


properties

IUPAC Name

(1R,2R)-2-(5-chloro-2-iminopyridin-1-yl)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O/c10-6-1-4-9(11)12(5-6)7-2-3-8(7)13/h1,4-5,7-8,11,13H,2-3H2/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REMBZIXYDQOGIY-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1N2C=C(C=CC2=N)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]1N2C=C(C=CC2=N)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-(5-Chloro-2-imino-1,2-dihydropyridin-1-yl)cyclobutan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-2-(5-Chloro-2-imino-1,2-dihydropyridin-1-yl)cyclobutan-1-ol
Reactant of Route 2
trans-2-(5-Chloro-2-imino-1,2-dihydropyridin-1-yl)cyclobutan-1-ol
Reactant of Route 3
trans-2-(5-Chloro-2-imino-1,2-dihydropyridin-1-yl)cyclobutan-1-ol
Reactant of Route 4
trans-2-(5-Chloro-2-imino-1,2-dihydropyridin-1-yl)cyclobutan-1-ol
Reactant of Route 5
trans-2-(5-Chloro-2-imino-1,2-dihydropyridin-1-yl)cyclobutan-1-ol
Reactant of Route 6
trans-2-(5-Chloro-2-imino-1,2-dihydropyridin-1-yl)cyclobutan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.